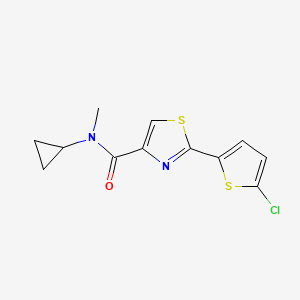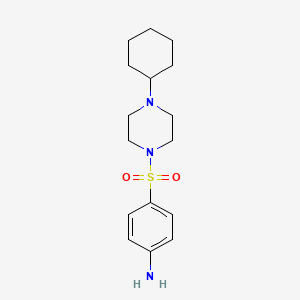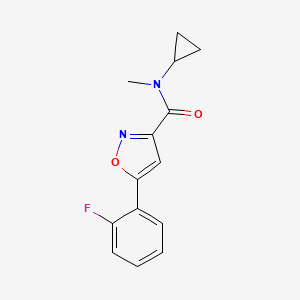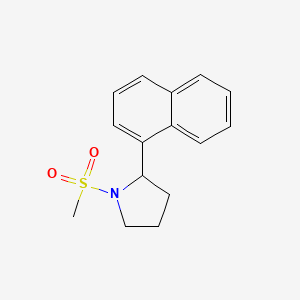![molecular formula C11H18N4OS B7531121 N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide, also known as MTE-T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTE-T is a thiadiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is not fully understood. However, it has been proposed that N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide exerts its biological effects by modulating various signaling pathways in the body. For example, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may help in the prevention and treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide for lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutic agents. Moreover, the synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is relatively simple and can be carried out using readily available reagents. However, one of the limitations of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide. One of the potential areas of research is the development of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide, which may help in the development of more effective therapeutic agents. Moreover, the potential applications of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide in the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases need to be explored further.
Méthodes De Synthèse
The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide involves the reaction of 2-methylpiperidine with thiadiazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide.
Applications De Recherche Scientifique
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-9-4-2-3-6-15(9)7-5-12-11(16)10-8-13-14-17-10/h8-9H,2-7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCDVSUDEIXMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)




![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)

